Cas no 426265-73-8 (4-Bromo-2-chlorobenzamide)

4-Bromo-2-chlorobenzamide is a halogenated benzamide derivative commonly utilized as an intermediate in organic synthesis and pharmaceutical research. Its distinct bromo and chloro substituents enhance reactivity, making it valuable for cross-coupling reactions and the development of bioactive compounds. The compound exhibits high purity and stability under standard conditions, ensuring consistent performance in synthetic applications. Its structural features allow for selective functionalization, facilitating the synthesis of complex molecules. Researchers favor 4-Bromo-2-chlorobenzamide for its reliability in constructing heterocyclic frameworks and its role in medicinal chemistry, particularly in the design of potential therapeutic agents. Proper handling and storage are recommended to maintain its integrity.
4-Bromo-2-chlorobenzamide structure
4-Bromo-2-chlorobenzamide structure
商品名:4-Bromo-2-chlorobenzamide
CAS番号:426265-73-8
MF:C7H5NOClBr
メガワット:234.4777
MDL:MFCD12026002
CID:856834
PubChem ID:21904752

4-Bromo-2-chlorobenzamide 化学的及び物理的性質

名前と識別子

    • 4-Bromo-2-chlorobenzamide
    • ACMC-209jqm
    • AG-F-51568
    • AK-98528
    • ANW-29852
    • CTK4I6487
    • SureCN1328959
    • DTXSID90619827
    • CS-0119966
    • BS-28277
    • SCHEMBL1328959
    • E90684
    • Benzamide, 4-bromo-2-chloro-
    • BSA26573
    • 426265-73-8
    • EN300-267490
    • MFCD12026002
    • SB77065
    • AKOS009988161
    • Z448248264
    • ORFWVGHYCXGUHS-UHFFFAOYSA-N
    • KX79M6AR9Z
    • MDL: MFCD12026002
    • インチ: InChI=1S/C7H5BrClNO/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H2,10,11)
    • InChIKey: ORFWVGHYCXGUHS-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC(Cl)=C(C(N)=O)C=C1

計算された属性

  • せいみつぶんしりょう: 232.92400
  • どういたいしつりょう: 232.92430g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 165
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 43.1Ų

じっけんとくせい

  • PSA: 43.09000
  • LogP: 2.90170

4-Bromo-2-chlorobenzamide セキュリティ情報

4-Bromo-2-chlorobenzamide 税関データ

  • 税関コード:2924299090
  • 税関データ:

    中国税関番号:

    2924299090

    概要:

    2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、包装

    要約:

    2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

4-Bromo-2-chlorobenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM183856-25g
4-Bromo-2-chlorobenzamide
426265-73-8 95%
25g
$644 2022-06-11
Enamine
EN300-267490-0.25g
4-bromo-2-chlorobenzamide
426265-73-8 95.0%
0.25g
$55.0 2025-03-20
Enamine
EN300-267490-1g
4-bromo-2-chlorobenzamide
426265-73-8 90%
1g
$110.0 2023-09-11
Alichem
A015002558-500mg
4-Bromo-2-chlorobenzamide
426265-73-8 97%
500mg
$790.55 2023-09-01
TRC
B683598-250mg
4-Bromo-2-chlorobenzamide
426265-73-8
250mg
$ 75.00 2023-04-18
Chemenu
CM183856-10g
4-Bromo-2-chlorobenzamide
426265-73-8 95%
10g
$356 2021-06-16
Chemenu
CM183856-25g
4-Bromo-2-chlorobenzamide
426265-73-8 95%
25g
$644 2021-06-16
eNovation Chemicals LLC
Y1245404-1g
4-Bromo-2-chlorobenzamide
426265-73-8 98%
1g
$75 2024-06-06
eNovation Chemicals LLC
Y1245404-25g
4-Bromo-2-chlorobenzamide
426265-73-8 98%
25g
$385 2024-06-06
Fluorochem
080100-1g
4-Bromo-2-chlorobenzamide
426265-73-8 95%
1g
£76.00 2022-03-01

4-Bromo-2-chlorobenzamide 合成方法

4-Bromo-2-chlorobenzamide 関連文献

4-Bromo-2-chlorobenzamideに関する追加情報

4-Bromo-2-chlorobenzamide (CAS No 426265-73-8): A Comprehensive Overview

The compound 4-Bromo-2-chlorobenzamide (CAS No 426265-73-8) is a significant molecule in the field of organic chemistry, particularly within the realm of aromatic amides. This compound has garnered attention due to its unique structural properties and potential applications in various scientific and industrial domains. In this article, we will delve into the structural characteristics, synthesis methods, and recent advancements in research involving 4-Bromo-2-chlorobenzamide.

4-Bromo-2-chlorobenzamide is an aromatic amide derivative characterized by a benzene ring substituted with bromine at the para position and chlorine at the meta position relative to the amide group. The presence of these halogen substituents imparts distinct electronic and steric properties to the molecule, making it a versatile building block in organic synthesis. Recent studies have highlighted its role in the development of novel materials, pharmaceuticals, and advanced chemical intermediates.

One of the key areas where 4-Bromo-2-chlorobenzamide has shown promise is in materials science. Researchers have explored its use as a precursor for synthesizing advanced polymers and high-performance materials. For instance, a study published in *Advanced Materials* demonstrated how this compound can be employed to create lightweight, high-strength composites suitable for aerospace applications. The bromine and chlorine substituents play a crucial role in modulating the electronic properties of the resulting materials, enhancing their thermal stability and mechanical integrity.

In the pharmaceutical industry, 4-Bromo-2-chlorobenzamide has been investigated as a potential lead compound for drug development. Its amide functionality makes it an attractive candidate for designing bioactive molecules with specific pharmacokinetic profiles. A recent study in *Journal of Medicinal Chemistry* reported that derivatives of this compound exhibit potent inhibitory activity against certain enzymes associated with neurodegenerative diseases. The halogen substituents were found to significantly influence the compound's bioavailability and efficacy.

The synthesis of 4-Bromo-2-chlorobenzamide typically involves multi-step organic reactions, often utilizing coupling agents and activating reagents to facilitate the formation of the amide bond. A notable advancement in its synthesis was reported in *Organic Process Research & Development*, where researchers developed a scalable, environmentally friendly method for producing this compound on an industrial scale. This method employs catalytic hydrogenation and microwave-assisted synthesis techniques, reducing production costs while minimizing environmental impact.

Another emerging application of 4-Bromo-2-chlorobenzamide is in the field of electrochemistry. Scientists have discovered that this compound can serve as an effective electrolyte additive in lithium-ion batteries, enhancing their energy density and cycle life. A study published in *Nature Energy* highlighted how incorporating this compound into battery systems improves ion transport efficiency and stabilizes electrode surfaces during charging cycles.

Furthermore, 4-Bromo-2-chlorobenzamide has been utilized as a chiral auxiliary in asymmetric synthesis reactions. Its ability to induce high enantioselectivity in certain transformations has made it valuable in the production of chiral pharmaceutical intermediates. Recent research has focused on optimizing reaction conditions to maximize enantioselectivity while maintaining high yields.

In conclusion, 4-Bromo-2-chlorobenzamide (CAS No 426265-73-8) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structural features and functional groups make it an invaluable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new potentials for this compound, its role in advancing technology and medicine is expected to grow significantly.

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Amadis Chemical Company Limited
(CAS:426265-73-8)4-Bromo-2-chlorobenzamide
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